molecular formula C15H12O5 B1344833 2-(2-Carboxyphenoxymethyl)benzoic acid CAS No. 1193388-88-3

2-(2-Carboxyphenoxymethyl)benzoic acid

Cat. No.: B1344833
CAS No.: 1193388-88-3
M. Wt: 272.25 g/mol
InChI Key: RFGGWHILETVKCC-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenoxymethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two carboxylic acid groups and an ether linkage between two benzene rings. This compound is typically a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

2-(2-Carboxyphenoxymethyl)benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-(2-Carboxyphenoxymethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase, which is crucial for the biosynthesis of phenolic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the biosynthesis of phenolic compounds in plant cells, which are essential for plant defense mechanisms and stress responses . Additionally, it can affect the expression of genes involved in secondary metabolism, leading to changes in the production of important metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It can bind to the active sites of enzymes, altering their conformation and activity. For example, it has been shown to interact with benzoic acid decarboxylases, influencing their catalytic activity and the direction of the reaction . These interactions can result in the modulation of metabolic pathways and the production of various metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve nutrient digestion, as observed in studies with young pigs . At higher doses, it may exhibit toxic or adverse effects, such as changes in enzyme activity and disruptions in metabolic pathways. These dosage-dependent effects highlight the importance of determining the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a key role in the biosynthesis of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, affecting the overall metabolic activity of the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytosol, where it interacts with various enzymes and proteins involved in metabolic pathways . The presence of targeting signals or post-translational modifications can direct it to specific compartments or organelles, affecting its biochemical activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog with a single carboxylic acid group.

    Phthalic acid: Contains two carboxylic acid groups but lacks the ether linkage.

    Salicylic acid: Contains a hydroxyl group and a carboxylic acid group on the benzene ring.

Uniqueness

2-(2-Carboxyphenoxymethyl)benzoic acid is unique due to its ether linkage between two benzene rings and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives .

Properties

IUPAC Name

2-[(2-carboxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-14(17)11-6-2-1-5-10(11)9-20-13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGWHILETVKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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